2-(4-Methylindolin-1-yl)acetic acid
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Overview
Description
2-(4-Methylindolin-1-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of the indole nucleus to medicinal compounds enhances their biological activity, making them valuable in therapeutic applications .
Preparation Methods
The synthesis of 2-(4-Methylindolin-1-yl)acetic acid can be achieved through various methods. One common approach involves the reduction of indole derivatives, intramolecular Diels-Alder synthesis, and catalytic synthesis . For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(4-Methylindolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration using reagents such as bromine or nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Methylindolin-1-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various bioactive compounds with potential therapeutic effects . In medicine, indole derivatives, including this compound, are investigated for their antiviral, anticancer, and anti-inflammatory properties . Industrially, these compounds are used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-Methylindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2-(4-Methylindolin-1-yl)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoroindole . While all these compounds share the indole nucleus, their biological activities and applications vary based on their specific substituents . For instance, indole-3-acetic acid is a well-known plant hormone, whereas 5-fluoroindole has potent antiviral properties . The uniqueness of this compound lies in its specific methyl and acetic acid substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(4-methyl-2,3-dihydroindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-4H,5-7H2,1H3,(H,13,14) |
InChI Key |
UCUDLXXIVCWBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)CC(=O)O |
Origin of Product |
United States |
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